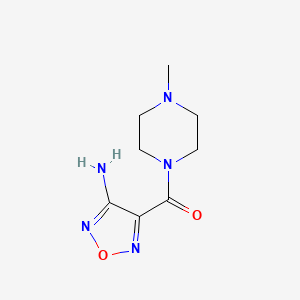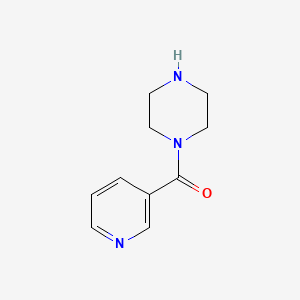
(4-Amino-furazan-3-yl)-(4-methyl-piperazin-1-yl)-methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Amino-furazan-3-yl)-(4-methyl-piperazin-1-yl)-methanone, or 4-amino-3-furan-4-ylmethyl-1-piperazine-methanone, is a synthetic compound that has been studied for its potential applications in scientific research. It is a versatile and highly reactive molecule, and its structure makes it suitable for use in a variety of biochemical and physiological experiments.
Aplicaciones Científicas De Investigación
Energetic Materials
The compound has been used in the synthesis of Energetic Metal-Organic Frameworks (EMOFs) . These EMOFs have been proven as promising candidates for new high energy density materials (HEDMs). The as-synthesized compounds possess highly positive heats of formation and high heats of detonation, superior to that of HMX and RDX, which are most powerful organic explosives in use today .
Thermal Stability Studies
The compound has been used in studies investigating thermal decomposition processes . The thermal decomposition process of a similar compound was investigated using MS-FTIR-DSC-TG coupling technique .
Pharmaceutical Testing
The compound is available for pharmaceutical testing . High-quality reference standards are used for accurate results .
High Explosives
The compound has been used in the synthesis of high explosives . It is structurally similar to another heterocyclic energetic compound and may serve as an alternative in some weapon applications .
Antibacterial Action
In preliminary screening against Gram-positive and Gram-negative bacterial strains, a similar compound showed moderate antibacterial action .
Insensitive Energetic Materials
Compounds similar to the one exhibit low impact and friction sensitivity and good thermal stability and can be used as environmentally friendly and new-generation insensitive energetic materials .
Propiedades
IUPAC Name |
(4-amino-1,2,5-oxadiazol-3-yl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2/c1-12-2-4-13(5-3-12)8(14)6-7(9)11-15-10-6/h2-5H2,1H3,(H2,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKPEPOSSQPUOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=NON=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350127 |
Source


|
| Record name | (4-Amino-furazan-3-yl)-(4-methyl-piperazin-1-yl)-methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
300836-25-3 |
Source


|
| Record name | (4-Amino-furazan-3-yl)-(4-methyl-piperazin-1-yl)-methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1298012.png)
![2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298014.png)




![3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid](/img/structure/B1298025.png)
![2-[(4-fluorophenyl)amino]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B1298026.png)
![5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid](/img/structure/B1298027.png)